![molecular formula C16H22N2O5 B5107966 ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate](/img/structure/B5107966.png)
ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate, also known as NBDHEX, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by researchers at the University of Illinois and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate is not fully understood, but it is believed to act by inhibiting the activity of the enzyme glutathione S-transferase pi (GSTP1-1). GSTP1-1 is overexpressed in many cancer cells and is involved in the detoxification of reactive oxygen species and other electrophiles. By inhibiting GSTP1-1, ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate may increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in lab experiments. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the mechanism of action of ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research on ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate. One area of interest is the development of more potent and selective inhibitors of GSTP1-1, which could have even greater therapeutic potential. Another area of interest is the use of ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate and its potential applications in the treatment of other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate involves several steps, starting with the reaction of 4-nitrophenylacetic acid with ethylene glycol to form 2-(4-nitrophenyl)ethyl glycolate. This intermediate is then reacted with ethyl acrylate and triethylamine to form ethyl 2-ethyl-3-(2-hydroxy-2-(4-nitrophenyl)ethylamino)-2-butenoate, which is then hydrolyzed to give ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate. The overall yield of this synthesis method is approximately 25%.
Applications De Recherche Scientifique
Ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells, as well as leukemia and lymphoma cells. ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
ethyl (E)-2-ethyl-3-[[2-hydroxy-2-(4-nitrophenyl)ethyl]amino]but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-14(16(20)23-5-2)11(3)17-10-15(19)12-6-8-13(9-7-12)18(21)22/h6-9,15,17,19H,4-5,10H2,1-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPECZIGQNTYJBH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C)\NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.